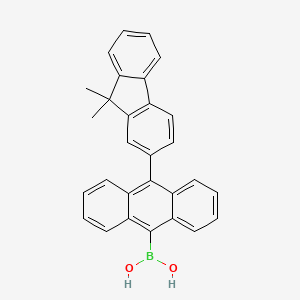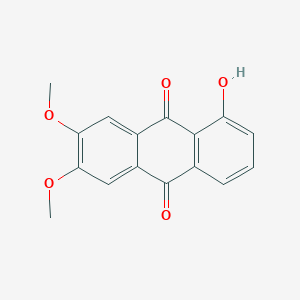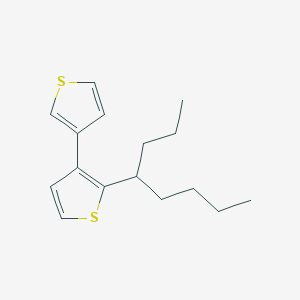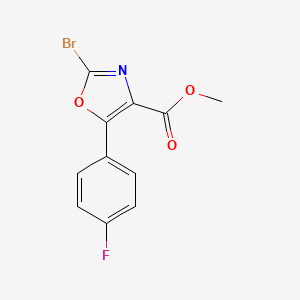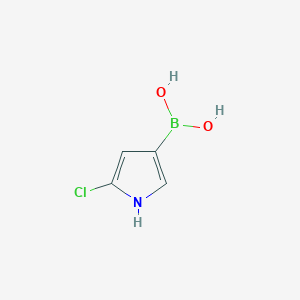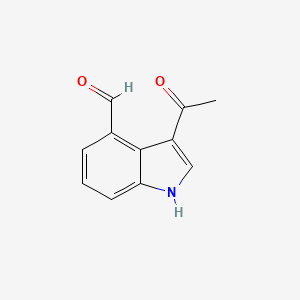
3-Acetyl-1H-indole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs They play a crucial role in cell biology and have been extensively studied for their biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-1H-indole-4-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another approach is the Vilsmeier-Haack reaction, where an indole derivative reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-Acetyl-1H-indole-4-carbinol.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
3-Acetyl-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies related to cell signaling and enzyme inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and modulating enzymatic activity . It may also interact with cellular receptors, influencing signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Indole-3-carbaldehyde: Similar in structure but lacks the acetyl group at the 3-position.
3-Acetylindole: Similar but lacks the aldehyde group at the 4-position.
Indole-4-carbaldehyde: Similar but lacks the acetyl group at the 3-position.
Uniqueness: 3-Acetyl-1H-indole-4-carbaldehyde is unique due to the presence of both acetyl and aldehyde functional groups, which confer distinct chemical reactivity and biological activity . This dual functionality makes it a versatile compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
3-acetyl-1H-indole-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-7(14)9-5-12-10-4-2-3-8(6-13)11(9)10/h2-6,12H,1H3 |
Clé InChI |
JICVTKYNXXZLSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CNC2=CC=CC(=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


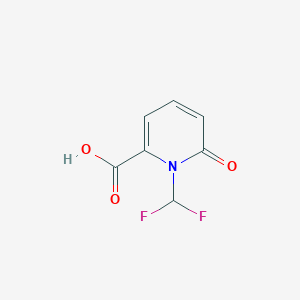
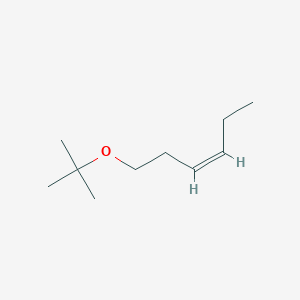
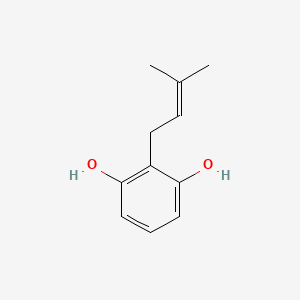

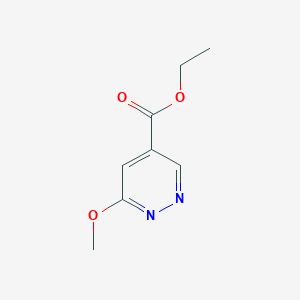
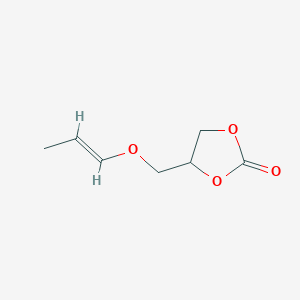
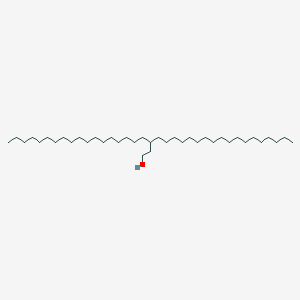
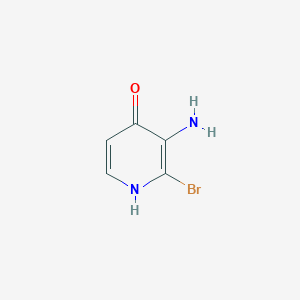
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
